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Compound of Interest

Compound Name: 2-Hydroxy-3-methylpyrazine

Cat. No.: B025083

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Hydroxy-3-
methylpyrazine

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methylpyrazine
(CAS No: 19838-07-4), a heterocyclic compound of significant interest in medicinal chemistry,
flavor science, and environmental studies. The document details its molecular structure,
physicochemical properties, and key spectroscopic data. Furthermore, it outlines established
synthesis protocols, including the Maillard reaction and the Jones synthesis. The role of its
2(1H)-pyrazinone core as a privileged scaffold in drug discovery, particularly for kinase
inhibitors, is explored. Detailed experimental methodologies and visualizations of chemical
pathways are provided to support researchers, scientists, and drug development professionals
in their work with this versatile molecule.

Molecular Structure and Chemical Properties

2-Hydroxy-3-methylpyrazine is a substituted pyrazine, a six-membered aromatic ring
containing two nitrogen atoms at positions 1 and 4. It exists in tautomeric equilibrium with its
more stable keto form, 3-methyl-1H-pyrazin-2-one.[1] This tautomerism is a critical feature of its
chemical reactivity and biological interactions. The molecule's structure combines the
aromaticity of the pyrazine ring with the functional characteristics of a methyl group and a
hydroxyl/keto group, making it a valuable building block in organic synthesis.[2]
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Structural and Chemical Identifiers

The fundamental structural and identifying information for 2-Hydroxy-3-methylpyrazine is

summarized below.

Identifier Value Reference
CAS Number 19838-07-4 [21131[4]
Molecular Formula CsHeN20 [1112113114]
Molecular Weight 110.11 g/mol [2][3]1[4]
IUPAC Name 3-methyl-1H-pyrazin-2-one [1]
SMILES CC1=NC=CNC1=0 [1]
INChl=1S/C5H6N20/c1-4-
InChl 5(8)7-3-2-6-4/h2-3H,1H3, [1]
(H,7,8)
LDQRWMQHTORUIY-
InChiKey [1]

UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various systems

and are crucial for handling, storage, and application.

Property

Value

Reference

Physical Form

White to yellow or orange

powder/crystal

[2]

Melting Point

152-153 °C

[2]

Monoisotopic Mass

110.04801 Da

[1]

Predicted XlogP

-0.7

[1]

Storage

Sealed in dry, room

temperature conditions

[2]
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Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values provide information about the ion's size and
shape in the gas phase, which is useful in analytical techniques like ion mobility-mass
spectrometry. The following table lists predicted CCS values for various adducts of 2-Hydroxy-
3-methylpyrazine.[1]

Adduct m/z Predicted CCS (A?)
[M+H]* 111.05529 117.4
[M+Na]* 133.03723 1275
[M-H]- 109.04073 117.7
[M+NHa4]* 128.08183 137.2
[M+K]* 149.01117 125.3

Synthesis and Formation Mechanisms

2-Hydroxy-3-methylpyrazine can be formed through complex chemical reactions during the
heating of food and can also be synthesized in the laboratory via several established methods.

Maillard Reaction

This compound is a known product of the Maillard reaction, a non-enzymatic browning reaction
between amino acids and reducing sugars that occurs during the heating of food.[2][5] This
reaction is responsible for many of the desirable flavor and aroma compounds in cooked foods.
[2] The process involves the formation of reactive a-dicarbonyl intermediates from sugars,
which then react with amino acids to form the pyrazine ring.[2]

Reducing Sugar Schiff Base Amadori Degradation a-Dicarbonyl
Formation Rearrangement Intermediates Strecker Degradation

Amino Acid Strecker Degradation

Condensation &

- Cyclization 2-Hydroxy-3-methylpyrazine
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Figure 1: Generalized workflow of pyrazine formation via the Maillard reaction.

Jones Synthesis

The Jones synthesis is a classic and foundational method for preparing 2-hydroxypyrazines.[2]
The protocol involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or
methylglyoxal) with an a-amino acid amide. The resulting dihydropyrazinone is subsequently
oxidized to yield the aromatic 2-hydroxypyrazine derivative.

1,2-Dicarbonyl
(e.g., Methylglyoxal) }

Condensation

a-Amino Acid Amide f

(e.g., Alaninamide)

Dihydropyrazinone
Intermediate

Oxidation 2-Hydroxy-3-methylpyrazine

Click to download full resolution via product page

Figure 2: Logical workflow for the Jones synthesis of 2-hydroxypyrazines.

Applications in Research and Drug Development

The unique structure of 2-Hydroxy-3-methylpyrazine makes it a valuable molecule in several
scientific fields.

Medicinal Chemistry Scaffold

The 2(1H)-pyrazinone core is recognized as a "privileged structure” in drug discovery.[2] This
means it is a molecular scaffold that is capable of binding to multiple biological targets with high
affinity. Consequently, 2-Hydroxy-3-methylpyrazine serves as a versatile starting material for
the synthesis of novel bioactive molecules.[2] A primary application is in the development of
kinase inhibitors, which are a critical class of drugs for anticancer therapies.[2] Pyrazine-based
compounds have demonstrated a wide array of biological activities, including anti-inflammatory,
antibacterial, and anticancer effects.[6][7]
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Figure 3: Signaling pathway diagram illustrating kinase inhibition by a pyrazinone-based

compound.

Flavor and Environmental Science

As an intermediate in the Maillard reaction, 2-Hydroxy-3-methylpyrazine is a precursor to
potent aroma compounds, such as 2-methoxy-3-methylpyrazine, which contributes roasted and

nutty notes to food.[2] In environmental science, hydroxylated pyrazines are studied as key

intermediates in the microbial degradation of alkylpyrazines, which can be environmental

pollutants.[2]

Key Experimental Protocols

The characterization and synthesis of 2-Hydroxy-3-methylpyrazine rely on standard analytical

and synthetic chemistry techniques.

Synthesis via Jones Condensation (General Protocol)
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» Reactant Preparation: Dissolve the a-amino acid amide (1.0 eq) in a suitable solvent (e.g.,
methanol or ethanol).

e Reaction Initiation: Add the 1,2-dicarbonyl compound (1.0-1.2 eq) to the solution. The
reaction may be performed at room temperature or with gentle heating.

e pH Adjustment: Maintain a neutral to slightly basic pH by adding a base (e.g., sodium
bicarbonate) to facilitate the condensation and cyclization.

e Monitoring: Monitor the formation of the dihydropyrazinone intermediate using Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

» Oxidation: Once the intermediate is formed, introduce an oxidizing agent (e.g., air,
manganese dioxide, or a chemical oxidant) to aromatize the ring.

» Workup and Purification: After the reaction is complete, neutralize the mixture, extract the
product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous
sodium sulfate, and remove the solvent under reduced pressure.

 Final Purification: Purify the crude product using column chromatography on silica gel or
recrystallization to obtain pure 2-Hydroxy-3-methylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., DMSO-ds or CDCI5) in a standard 5 mm NMR tube.

o Data Acquisition: Acquire *H and 13C NMR spectra on a spectrometer (e.g., 400 MHz or
higher). Standard parameters for acquisition, including pulse sequences, acquisition time,
and relaxation delays, should be used.

o Data Processing: Process the raw data (Free Induction Decay) by applying Fourier
transformation, phase correction, and baseline correction.

e Spectral Analysis: Integrate the *H NMR signals to determine proton ratios and analyze
chemical shifts and coupling constants to elucidate the molecular structure. Analyze the
chemical shifts in the 13C spectrum to identify all unique carbon atoms.
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Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
volatile solvent like methanol or acetonitrile.

lonization: Introduce the sample into the mass spectrometer via direct infusion or coupled to
a chromatographic system (LC or GC). Use an appropriate ionization technique, such as
Electrospray lonization (ESI) for LC-MS or Electron lonization (EI) for GC-MS.

Mass Analysis: Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). For
high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an
accurate mass measurement for molecular formula confirmation.

Data Analysis: Identify the molecular ion peak (e.g., [M+H]* or [M-H]~) and analyze the
fragmentation pattern to confirm the structure of the compound. Compare the exact mass to
the theoretical mass calculated from the molecular formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Molecular structure of 2-Hydroxy-3-methylpyrazine].
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[https://www.benchchem.com/product/b025083#molecular-structure-of-2-hydroxy-3-
methylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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